molecular formula C6H14BNO4 B1662968 2(s)-Amino-6-boronohexanoic acid CAS No. 222638-65-5

2(s)-Amino-6-boronohexanoic acid

Cat. No. B1662968
M. Wt: 174.99 g/mol
InChI Key: HFKKMXCOJQIYAH-YFKPBYRVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


For a specific compound like “2(s)-Amino-6-boronohexanoic acid”, you would need to consult scientific literature or databases for information. If the compound is novel or not widely studied, experimental research may be needed to gather this information. Please consult with a chemistry professional for more detailed and specific information.


properties

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430749
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(s)-Amino-6-boronohexanoic acid

CAS RN

222638-65-5
Record name 6-Borono-L-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-borono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BORONO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
449
Citations
R Baggio, D Elbaum, ZF Kanyo, PJ Carroll… - Journal of the …, 1997 - ACS Publications
Given the prominence of arginine catabolism in the regulation of diverse metabolic pathways such as ureagenesis1 and nitric oxide biosynthesis, 2 the synthesis and evaluation of …
Number of citations: 157 pubs.acs.org
R Segal, JL Hannan, X Liu, O Kutlu… - Journal of …, 2012 - Wiley Online Library
Arginase expression and activity have been noted to be heightened in conditions associated with erectile dysfunction, including aging. Previously, arginase inhibition by chronic …
Number of citations: 36 onlinelibrary.wiley.com
S Vadon-Legoff, S Dijols, D Mansuy… - … process research & …, 2005 - ACS Publications
A simple three-step synthesis of the potent arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH) has been developed. The key step was alkylation of the Ni II complex of the …
Number of citations: 13 pubs.acs.org
JL Velázquez-Libera, C Navarro-Retamal… - International Journal of …, 2018 - mdpi.com
Human arginase I (hARGI) is an important enzyme involved in the urea cycle; its overexpression has been associated to cardiovascular and cerebrovascular diseases. In the last years, …
Number of citations: 7 www.mdpi.com
A Golebiowski, RP Beckett, M Van Zandt, MK Ji… - Bioorganic & medicinal …, 2013 - Elsevier
Substitution at the alpha center of the known human arginase inhibitor 2-amino-6-boronohexanoic acid (ABH) is acceptable in the active site pockets of both human arginase I and …
Number of citations: 36 www.sciencedirect.com
P Tsai, GL Cao, B Tomczuk, PD Suzdak, AS Cross… - Current …, 2012 - Springer
Macrophages, upon phagocytosing endospores of Bacillus anthracis, up-regulate the expression of the immunological isoform of nitric oxide synthase, NOS 2, concomitant with …
Number of citations: 2 link.springer.com
MC Van Zandt, DL Whitehouse… - Journal of medicinal …, 2013 - ACS Publications
Recent efforts to identify treatments for myocardial ischemia reperfusion injury have resulted in the discovery of a novel series of highly potent α,α-disubstituted amino acid-based …
Number of citations: 86 pubs.acs.org
R Segal, J Hannan, X Lu, K Omer, A Burnett… - The Journal of …, 2012 - auajournals.org
METHODS Rats were divided into 4 groups: young control, young treated with arginase inhibitor, old control, and old treated with arginase inhibitor. Immunohistochemistry was …
Number of citations: 3 www.auajournals.org
JD Cox, NN Kim, AM Traish… - Nature structural biology, 1999 - nature.com
The crystal structure of the complex between the binuclear manganese metalloenzyme arginase and the boronic acid analog of L-arginine, 2 (S)-amino-6-boronohexanoic acid (ABH), …
Number of citations: 207 www.nature.com
TJ Bivalacqua, WJG Hellstrom, PJ Kadowitz… - Biochemical and …, 2001 - Elsevier
Nitric oxide (NO) is the principal mediator of penile erection. NO is synthesized by nitric oxide synthase (NOS). It has been well documented that the major causative factor contributing …
Number of citations: 283 www.sciencedirect.com

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